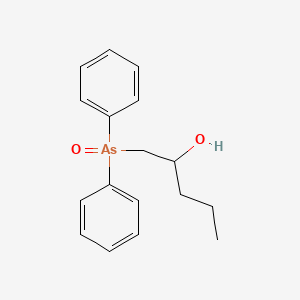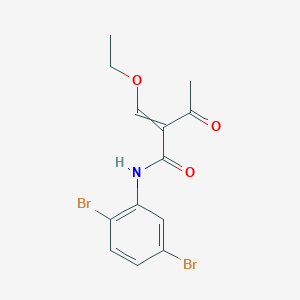![molecular formula C18H24O B14582920 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one CAS No. 61099-47-6](/img/structure/B14582920.png)
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one is an organic compound with a complex structure that includes a cyclopentyl ring, a phenyl group, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclopentyl ring followed by the introduction of the phenylpropanone group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved.
化学反応の分析
Types of Reactions
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the substituent used.
科学的研究の応用
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
作用機序
The mechanism of action of 3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Carvone: A similar compound with a cyclohexenone structure and a prop-1-en-2-yl group.
Linalool: Another related compound with a similar functional group arrangement.
Uniqueness
3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]-1-phenylpropan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
61099-47-6 |
|---|---|
分子式 |
C18H24O |
分子量 |
256.4 g/mol |
IUPAC名 |
3-(2-methyl-5-prop-1-en-2-ylcyclopentyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H24O/c1-13(2)16-10-9-14(3)17(16)11-12-18(19)15-7-5-4-6-8-15/h4-8,14,16-17H,1,9-12H2,2-3H3 |
InChIキー |
ZTQSAZIJCWSUFI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1CCC(=O)C2=CC=CC=C2)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


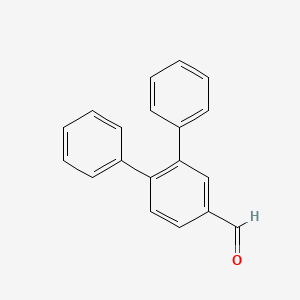
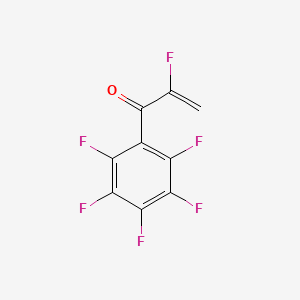
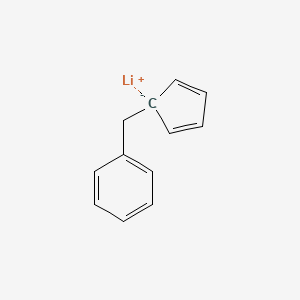
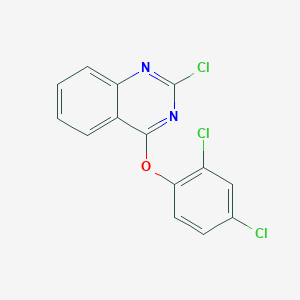
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
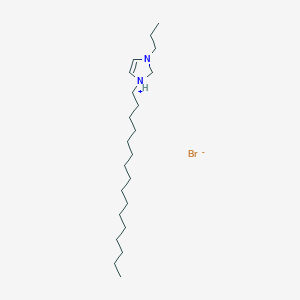
![5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14582885.png)
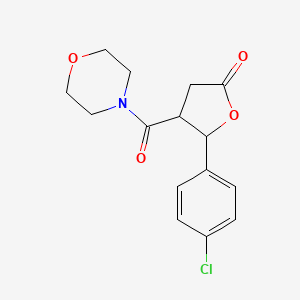
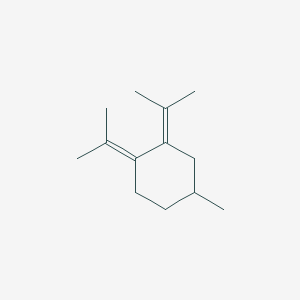
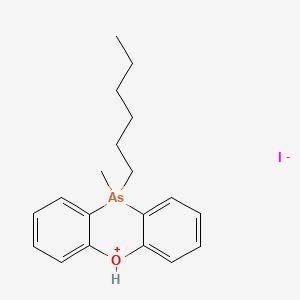
![6-[(2-Hydroxyethyl)amino]-9-methyl-1,9-dihydro-2H-purin-2-one](/img/structure/B14582898.png)
![4-[2-(4-Hydroxyphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14582902.png)
